molecular formula C15H16O2 B12351130 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12351130
M. Wt: 228.29 g/mol
InChI Key: SOCKREYADVQUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted cyclohexanone with suitable reagents to form the chromene ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce more saturated chromene derivatives .

Scientific Research Applications

3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation and cell proliferation .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-3,6-7,10,12,14H,4-5,8-9H2

InChI Key

SOCKREYADVQUFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.